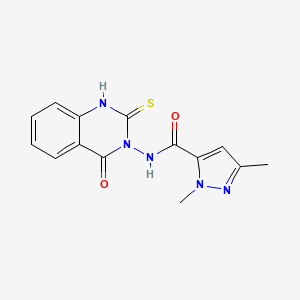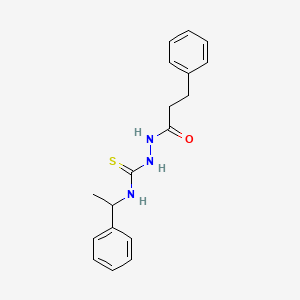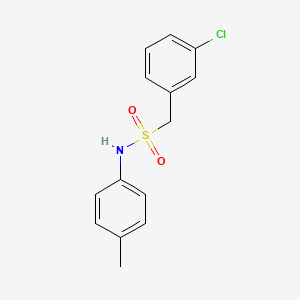
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. The compound features a quinazoline core, a structural motif prevalent in various pharmacologically active molecules, linked to a pyrazole moiety, known for its relevance in drug discovery.
Synthesis Analysis
The synthesis of related quinazolinyl-pyrazole derivatives involves multi-step reactions, starting from readily available precursors. For instance, Nandeshwarappa et al. (2020) describe the synthesis of nitrogen and selenium-containing heterocycles, starting from mercapto-oxadiazolyl-quinolinone derivatives, which bear structural resemblance to the target compound. This synthesis involves reactions with chloroacetone under specific conditions, suggesting a pathway that could be adapted for the synthesis of the target molecule (Nandeshwarappa, Chandrashekharappa, & Prakash, 2020).
Molecular Structure Analysis
The detailed structure elucidation of related compounds, as performed by Girreser et al. (2016), employing NMR spectroscopic and mass spectrometric techniques, underscores the importance of these analytical methods in confirming the molecular structure of complex organic molecules. Such studies are crucial for the unambiguous identification of the target compound and its isomers (Girreser, Rösner, & Vasilev, 2016).
Chemical Reactions and Properties
The reactivity of the quinazolinyl-pyrazole framework towards various chemical transformations is an area of interest. For example, Daidone et al. (2014) explored the unexpected synthesis of pyrazoloquinolinone derivatives through non-classical reactions, indicating the potential for novel chemical reactivity patterns in compounds with similar structural features (Daidone, Maggio, Raffa, & Meneghetti, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
A study by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the query compound. These derivatives exhibited potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia, with some compounds showing IC(50) values less than 10 nM. This demonstrates the potential of these derivatives in cancer therapy (Deady et al., 2003).
Antimicrobial and Antifungal Activities
Alagarsamy et al. (2004) synthesized 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones, compounds with structural motifs similar to the query molecule. These compounds were evaluated for their antibacterial and antifungal activities, exhibiting significant effectiveness against various pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Alagarsamy et al., 2004).
Anticonvulsant Activity
Noureldin et al. (2017) reported on the synthesis of N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides and their evaluation for anticonvulsant activity. The study identified several compounds with significant anticonvulsant effects, highlighting the therapeutic potential of quinazolinone derivatives in treating seizure disorders (Noureldin et al., 2017).
Anticancer Activity
El-Naggar et al. (2018) designed and synthesized N-aryl-7-aryl-pyrazolo[1,5-a]quinazolines, which were screened for their in vitro antitumor activity against liver and breast cancer cells. The results showed that all compounds exhibited dose-dependent cytotoxic activities, with some compounds inducing cell cycle arrest and pro-apoptotic activity, indicating their potential use in cancer therapy (El-Naggar et al., 2018).
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-8-7-11(18(2)16-8)12(20)17-19-13(21)9-5-3-4-6-10(9)15-14(19)22/h3-7H,1-2H3,(H,15,22)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWGBTGUDRUEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)

![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4585774.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585778.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)
![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4585800.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585807.png)
![6-chloro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B4585812.png)
![1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole](/img/structure/B4585828.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4585841.png)